methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
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Overview
Description
Methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate ester linked to an amide group, which is further connected to a phenylprop-2-enoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Benzoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted amides.
Scientific Research Applications
Methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar structural features but lacking the amide and phenylprop-2-enoyl groups.
Cinnamoyl chloride: Contains the phenylprop-2-enoyl moiety but lacks the ester and amide groups.
N-phenylcinnamamide: Contains the amide and phenylprop-2-enoyl groups but lacks the ester group.
Uniqueness
Methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate is unique due to its combination of ester, amide, and phenylprop-2-enoyl functionalities, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)14-8-5-9-15(12-14)18-16(19)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,18,19)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHIAXLWYNSFND-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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